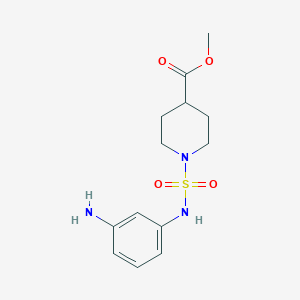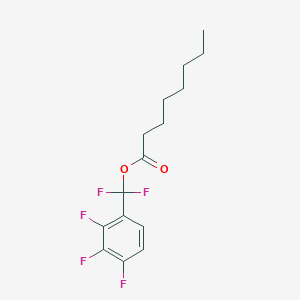
Benzeneacetic acid, 4-(dimethylamino)-alpha-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetic acid, 4-(dimethylamino)-alpha-hydroxy- is an organic compound with the molecular formula C10H13NO3. This compound is characterized by the presence of a benzene ring substituted with a dimethylamino group and an alpha-hydroxy group attached to the acetic acid moiety. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-(dimethylamino)-alpha-hydroxy- typically involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable alpha-hydroxy acid precursor under controlled conditions. One common method involves the use of a Grignard reagent to introduce the alpha-hydroxy group, followed by oxidation to form the desired compound. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of Benzeneacetic acid, 4-(dimethylamino)-alpha-hydroxy- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 4-(dimethylamino)-alpha-hydroxy- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzeneacetic acid, 4-(dimethylamino)-alpha-hydroxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 4-(dimethylamino)-alpha-hydroxy- involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-(dimethylamino)-: This compound shares a similar structure but lacks the alpha-hydroxy group.
Phenylacetic acid, 4-(dimethylamino)-: Similar to Benzeneacetic acid, 4-(dimethylamino)-alpha-hydroxy-, but with a different substitution pattern on the benzene ring.
Uniqueness
Benzeneacetic acid, 4-(dimethylamino)-alpha-hydroxy- is unique due to the presence of both the dimethylamino and alpha-hydroxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H13NO3/c1-11(2)8-5-3-7(4-6-8)9(12)10(13)14/h3-6,9,12H,1-2H3,(H,13,14) |
InChI Key |
ZSRNOKVFENPWAZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,7-Dioxacyclotetradeca-3,9-diene-2,8-dione,5,11-dihydroxy-6,14-dimethyl-, [5S-(3E,5R*,6S*,9E,11S*,14S*)]-](/img/structure/B12333035.png)


![N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-piperidin-1-ylbenzamide;hydrochloride](/img/structure/B12333063.png)







![2-{[1-(2-Aminoacetyl)pyrrolidin-2-yl]formamido}pentanedioic acid](/img/structure/B12333101.png)
![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-sulfanyloxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12333115.png)
![tert-butyl (3S)-3-[[2-(3-chlorophenyl)-7-cyanothieno[3,2-c]pyridin-4-yl]amino]piperidine-1-carboxylate](/img/structure/B12333117.png)
